molecular formula C17H14N2O3 B4394416 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone

1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone

Cat. No. B4394416
M. Wt: 294.30 g/mol
InChI Key: VJPPJWOSQBCVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone, also known as POM, is a chemical compound that has been studied extensively in the field of medicinal chemistry. POM has shown potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mechanism of Action

The mechanism of action of 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and the aggregation of beta-amyloid and alpha-synuclein. 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone has also been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis in cancer cells, and inhibition of beta-amyloid and alpha-synuclein aggregation. 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone has also been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone in lab experiments is its potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone. One area of research could be to further elucidate the mechanism of action of 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone, which could lead to the development of more effective therapeutic agents. Another area of research could be to study the pharmacokinetics and pharmacodynamics of 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone in vivo, which could provide valuable information for the development of clinical trials. Additionally, 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone could be studied in combination with other therapeutic agents to determine if it has synergistic effects.

Scientific Research Applications

1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone has been studied extensively for its potential therapeutic applications. In vitro studies have shown that 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone can inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of key enzymes involved in cancer cell growth. 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone has also shown potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease, as it can inhibit the aggregation of beta-amyloid and alpha-synuclein, respectively.

properties

IUPAC Name

1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12(20)14-8-5-9-15(10-14)21-11-16-18-19-17(22-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPJWOSQBCVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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